1,1-Dichloroisobutane

Description

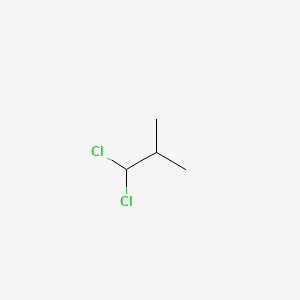

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-3(2)4(5)6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHKSSIDGAUKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032027 | |

| Record name | 1,1-Dichloroisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-37-6, 598-76-5 | |

| Record name | Propane, 1,2-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloroisobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloroisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dichloroisobutane

Green Chemistry Principles in 1,1-Dichloroisobutane Synthesis

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idrsc.org

C₄H₁₀ + 2Cl₂ → C₄H₈Cl₂ + 2HCl

The atom economy for this reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

The relevant molecular weights are:

this compound (C₄H₈Cl₂): 127.01 g/mol nih.gov

Isobutane (B21531) (C₄H₁₀): 58.12 g/mol

Chlorine (Cl₂): 70.90 g/mol

The calculation is as follows:

% Atom Economy = (127.01 / (58.12 + 2 * 70.90)) x 100 % Atom Economy = (127.01 / (58.12 + 141.80)) x 100 % Atom Economy = (127.01 / 199.92) x 100 ≈ 63.5%

This means that, even with a 100% chemical yield, a significant portion of the reactant mass (36.5%) is converted into the byproduct, hydrogen chloride (HCl). While HCl is a useful chemical, in the context of this specific synthesis, it is considered a byproduct, thus lowering the atom economy. rsc.org The formation of other isomeric products further reduces the practical atom economy of the process.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Isobutane | C₄H₁₀ | 58.12 | Reactant |

| Chlorine | Cl₂ | 70.90 | Reactant |

| This compound | C₄H₈Cl₂ | 127.01 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Calculated Atom Economy | ~63.5% |

Sustainable Reagent and Solvent Selection

The selection of reagents and solvents plays a critical role in the sustainability of a synthetic process. In the synthesis of this compound, traditional methods often rely on reagents and conditions with environmental and safety drawbacks.

The use of elemental chlorine (Cl₂) as a reagent, while direct, poses hazards due to its toxicity and corrosiveness. google.comgoogle.com Modern approaches in C-H chlorination aim to replace it with safer alternatives. For instance, N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can be used as chlorinating agents, often in conjunction with a radical initiator. google.comgoogle.com These reagents are generally solids and easier to handle than gaseous chlorine.

For the synthesis route involving isobutyraldehyde (B47883), the choice of solvent is crucial. Using aqueous solvent systems, such as aqueous isopropyl alcohol or acetone, can be more environmentally benign than chlorinated or highly volatile organic solvents. researchgate.net Some patents suggest that conducting the chlorination of isobutyraldehyde in a suitable organic solvent like toluene (B28343) or hexane (B92381) can minimize side reactions and improve yields compared to solvent-free conditions. google.com However, the environmental impact and recyclability of these organic solvents must be considered. Solvent-free reactions, where possible, represent a highly sustainable option as they eliminate solvent waste entirely. researchgate.net

Industrial Synthesis Scale-Up and Process Optimization Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents significant challenges, primarily related to reaction control, product selectivity, and purification.

The foremost challenge in the industrial free-radical chlorination of isobutane is the lack of selectivity. nih.gov The reaction typically produces a complex mixture of monochlorinated, dichlorinated, and polychlorinated isomers, including 1,2-dichloro-2-methylpropane (B1581248) and tert-butyl chloride. libretexts.orgpressbooks.pub The distribution of these products is highly dependent on reaction conditions such as temperature, pressure, reactant concentrations, and the presence of a catalyst or light initiator. libretexts.org Achieving a high yield of the specific 1,1-dichloro isomer requires precise control over these parameters, which can be difficult to maintain in large-scale reactors.

| Product Name | Type | Formation Pathway |

|---|---|---|

| 1-Chloro-2-methylpropane (B167039) | Monochlorinated | Abstraction of a primary hydrogen |

| 2-Chloro-2-methylpropane (tert-Butyl chloride) | Monochlorinated | Abstraction of a tertiary hydrogen |

| 1,1-Dichloro-2-methylpropane | Dichlorinated | Further chlorination at the C1 position |

| 1,2-Dichloro-2-methylpropane | Dichlorinated | Chlorination at C1 and C2 positions |

| 1,3-Dichloro-2-methylpropane | Dichlorinated | Chlorination at C1 and C3 positions |

Consequently, a major hurdle in the industrial process is the separation and purification of the desired product from this complex mixture. The boiling points of the different isomers can be very close, making separation by fractional distillation energy-intensive and challenging. upenn.edu

Process optimization would focus on several key areas:

Catalyst Development: Designing a catalyst that can selectively direct the chlorination to the primary carbon and specifically to form the gem-dichloro product (two chlorines on the same carbon) would be a major breakthrough.

Reactor Design: Utilizing continuous flow reactors could offer better control over reaction time, temperature, and mixing, potentially improving selectivity compared to batch reactors. google.com

Separation Technology: Developing more efficient separation techniques beyond conventional distillation, such as extractive distillation or membrane separation, could reduce the energy costs and complexity of purification.

For the route starting from isobutyraldehyde, challenges include managing the corrosive nature of the reagents (e.g., HCl byproduct) and preventing over-chlorination or other side reactions, which can become more pronounced at an industrial scale.

Chemical Reactivity and Mechanistic Studies of 1,1 Dichloroisobutane

Reactivity Patterns in Nucleophilic Substitution

The reactivity of 1,1-dichloroisobutane in nucleophilic substitution reactions is influenced by its structure. As a primary alkyl halide, it would be expected to favor an S(_N)2 mechanism. However, the presence of two chlorine atoms on the same carbon and the bulky isopropyl group at the adjacent position introduces significant steric hindrance, which can impede the backside attack characteristic of S(_N)2 reactions. Consequently, the reaction may proceed slowly via an S(_N)2 pathway or, under forcing conditions or with specific nucleophiles, potentially involve S(_N)1 characteristics.

Given that the carbon atom bearing the two chlorine atoms in this compound is not a stereocenter, the direct stereochemical consequences at this center, such as inversion or racemization, are not applicable in the traditional sense. However, if a reaction were to proceed via an S(_N)2 mechanism, the approach of the nucleophile would still be from the backside relative to the leaving group. In the case of a stepwise S(_N)1-type reaction, the formation of a planar carbocation intermediate would lead to the loss of any pre-existing stereochemistry.

The kinetics of nucleophilic substitution of this compound are expected to be slow for an S(_N)2 reaction due to the steric bulk of the isopropyl group hindering the approach of the nucleophile. For an S(_N)1 reaction, the formation of a primary carbocation is energetically unfavorable, suggesting a high activation energy and slow reaction rate.

| Isomer | % Abundance | Relative Reactivity per Hydrogen |

|---|---|---|

| 1,1-Dichlorobutane | 5.769% | 1.00 |

| 1,2-Dichlorobutane | 22.891% | 3.16 |

| 1,3-Dichlorobutane | 46.322% | 6.40 |

| 1,4-Dichlorobutane | 25.017% | 2.31 |

This data indicates that the hydrogens on the carbon atom already bearing a chlorine are the least reactive, likely due to inductive effects and steric hindrance.

Elimination Reactions and Unsaturated Product Formation

This compound can undergo elimination reactions, typically dehydrohalogenation, in the presence of a strong base to form unsaturated products. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

The stereospecificity of dehydrohalogenation is highly dependent on the reaction mechanism. E2 reactions are stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and leaving group. This can lead to the formation of a specific stereoisomer of the alkene product. E1 reactions, which proceed through a carbocation intermediate, are not stereospecific and can lead to a mixture of stereoisomers.

The choice of base and solvent can significantly influence the outcome of elimination reactions. Strong, non-bulky bases in aprotic solvents tend to favor E2 elimination and the Zaitsev product. Bulky bases, such as potassium tert-butoxide, favor E2 elimination but lead to the Hofmann product due to steric hindrance. Weaker bases and protic solvents can promote E1 elimination, particularly if the substrate can form a relatively stable carbocation.

Role as a Substrate in Metal-Catalyzed Transformations

Gem-dichloroalkanes, including this compound, can serve as substrates in various metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Recent research has demonstrated the use of gem-dichloroalkanes in a visible-light palladium-catalyzed multicomponent reaction. This process enables the synthesis of complex nitrogen-containing bicyclic compounds through the coupling of cyclic 1,3-dienes, gem-dichloroalkanes, and amines. The reaction proceeds via a radical pathway with selective dechlorination and exhibits high diastereoselectivity.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|---|---|---|---|

| Cyclic 1,3-diene | gem-Dichloroalkane | Amine | Palladium Complex | 2-Azabicyclo[2.2.2]octene |

This methodology highlights the utility of gem-dichloroalkanes like this compound as versatile building blocks in modern organic synthesis, allowing for the construction of complex molecular architectures under mild reaction conditions.

Cross-Coupling Reaction Potentials

Geminal dihalides, including this compound, are valuable substrates in cross-coupling reactions, serving as precursors to more complex molecular architectures. Transition metal catalysis, particularly with palladium, has been pivotal in developing methodologies for these transformations. nih.gov These reactions typically involve the coupling of an organometallic nucleophile with the gem-dihalide electrophile. The efficiency and scope of such reactions are heavily influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Recent advancements have focused on developing robust catalytic systems capable of activating the relatively inert C-Cl bonds of gem-dichloroalkanes. Innovations in ligand design have been crucial, leading to catalysts with enhanced reactivity and broader substrate compatibility. nih.gov For instance, sterically bulky and electron-rich phosphine (B1218219) ligands have shown success in facilitating the oxidative addition step, which is often rate-limiting in palladium-catalyzed cross-coupling cycles. youtube.com While palladium remains a dominant metal, research into first-row transition metals like nickel has expanded the toolkit for these couplings, sometimes offering complementary reactivity or improved cost-effectiveness. nih.gov The potential of this compound in these reactions lies in its ability to act as a synthetic linchpin, enabling the formation of quaternary carbon centers and other sterically hindered structures.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Conditions

| Parameter | Typical Condition | Reference |

|---|---|---|

| Palladium Source | BrettPhos Pd G3 | sigmaaldrich.com |

| Ligand | BrettPhos | sigmaaldrich.com |

| Base | Sodium tert-butoxide (NaOt-Bu) | sigmaaldrich.com |

| Solvent | Dioxane | sigmaaldrich.com |

| Temperature | 100°C | sigmaaldrich.com |

C-H Activation Analogies with Related Dihalides

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for molecular synthesis, valued for its atom and step economy. rsc.org This process involves the cleavage of a typically inert carbon-hydrogen bond and its replacement with a carbon-metal bond, which can then be further functionalized. youtube.com While direct C-H activation of a substrate like this compound is complex, analogies can be drawn from the broader field of C-H functionalization, particularly concerning the behavior of related dihalides in catalytic cycles.

The fundamental challenge in C-H activation is overcoming the high bond dissociation energy of C-H bonds and achieving selectivity among multiple C-H bonds within a molecule. youtube.com Catalytic systems often employ directing groups to position the metal catalyst proximally to a specific C-H bond, facilitating its activation through the formation of a stable metallacycle intermediate. youtube.com In the context of dihalides, the principles of C-H activation are relevant when considering sequential or tandem reactions where an initial cross-coupling is followed by an intramolecular C-H functionalization step. The electronic and steric properties of the dihalide substrate and the intermediates formed can influence the feasibility and outcome of such subsequent C-H activation events.

The mechanism of transition metal-catalyzed C-H activation involves a series of elementary steps that constitute a catalytic cycle. rutgers.edu A common mechanistic pathway is electrophilic C-H activation, where an electron-deficient metal center interacts with the C-H bond. youtube.comrutgers.edu This process often proceeds through a four-membered transition state, leading to the formation of an organometallic intermediate and the release of a proton. youtube.com

The performance of a transition metal catalyst in both cross-coupling and C-H activation is critically dependent on the nature of the ligands coordinated to the metal center. researchgate.net Ligands modulate the steric and electronic properties of the catalyst, influencing its reactivity, stability, and selectivity. youtube.comresearchgate.net In palladium-catalyzed cross-coupling of alkyl halides, bulky and electron-donating phosphine ligands are often employed. nih.govyoutube.com These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of the C-Cl bond. youtube.com

The design of new ligand scaffolds is an active area of research aimed at overcoming challenges in catalysis. nih.govnih.gov For instance, the development of biaryl phosphine ligands (e.g., Buchwald-type ligands) has significantly expanded the scope of cross-coupling reactions to include previously unreactive substrates like aryl chlorides. nih.govyoutube.com The key is to strike a balance: the ligand must be bulky enough to promote reductive elimination but not so sterically hindering that it prevents the initial oxidative addition. youtube.com This principle of rational ligand design is equally applicable to developing catalysts for C-H activation, where ligands play a crucial role in controlling regioselectivity and catalyst turnover. researchgate.net

Table 2: Impact of Ligand Properties on Catalytic Steps

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Reference |

|---|---|---|---|

| Increased Bulk | Can be inhibitory if excessive | Accelerates the reaction | youtube.com |

| Increased Electron Donation (σ-donor) | Accelerates the reaction | Slows the reaction | youtube.com |

Radical Reactions and Photochemical Transformations

This compound can participate in radical reactions, typically initiated by heat or light. upenn.eduupenn.edu A classic example is free-radical chlorination, where a chlorine radical abstracts a hydrogen atom from the alkane, generating an alkyl radical. upenn.eduquizlet.com This alkyl radical then reacts with a chlorine source, such as sulfuryl chloride, to form a new chlorinated product and propagate the radical chain. upenn.eduupenn.edu

The regioselectivity of hydrogen abstraction is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary) and statistical factors (the number of available hydrogens). upenn.eduadamcap.com For a related compound, 1-chlorobutane, experimental data shows that abstraction at the C3 position is favored due to the formation of a more stable secondary radical that is electronically distant from the deactivating inductive effect of the initial chlorine atom. upenn.eduadamcap.com By analogy, in this compound, hydrogen abstraction would be expected to occur preferentially at the C2 and C3 positions.

Photochemical transformations offer an alternative pathway for activating C-Cl bonds. researchgate.net Visible-light photocatalysis has been successfully applied to gem-dichloroalkanes, enabling reactions under mild conditions. researchgate.netacs.org These reactions often involve a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process. researchgate.net This can lead to the homolytic cleavage of a C-Cl bond, generating a chloroalkyl radical intermediate that can engage in various synthetic transformations, such as addition to alkenes. researchgate.net

Table 3: Product Distribution in Free-Radical Chlorination of 1-Chlorobutane

This table serves as an illustrative analogy for the selectivity in radical reactions of chlorinated alkanes.

| Product | Experimental Yield (%) | Reference |

|---|---|---|

| 1,1-Dichlorobutane | 7.8% | adamcap.com |

| 1,2-Dichlorobutane | 22.7% | adamcap.com |

| 1,3-Dichlorobutane | 44.4% | adamcap.com |

| 1,4-Dichlorobutane | 25.1% | adamcap.com |

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding the complex mechanisms of chemical reactions. ucsb.edu By modeling reactants, products, intermediates, and transition states, researchers can gain detailed insights into reaction pathways that are often difficult to probe experimentally. nih.gov For reactions involving this compound, computational methods can be used to evaluate the feasibility of proposed mechanisms, predict product distributions, and guide the rational design of new catalysts. ucsb.edunih.gov Techniques range from semi-empirical methods to more accurate but computationally intensive ab initio and density functional theory (DFT) methods. ucsb.edu

These computational approaches allow for the calculation of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies. ucsb.edu By comparing the energy profiles of different potential pathways, the most likely reaction mechanism can be identified. nih.gov This is particularly valuable in organometallic catalysis, where multiple competing reaction cycles may be operative.

Quantum chemical calculations are a cornerstone of modern mechanistic elucidation, enabling the detailed exploration of potential energy surfaces (PES) for chemical reactions. arxiv.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecular system. nih.gov By mapping the PES, one can identify stable intermediates (local minima) and the transition states (saddle points) that connect them, thereby constructing a complete reaction pathway. arxiv.org

Automated reaction path search methods have been developed to systematically explore the vast chemical space and uncover unexpected reaction pathways, which can be crucial for understanding side product formation or discovering novel reactivity. nih.govarxiv.org For a molecule like this compound, quantum chemical calculations can be applied to:

Determine the bond dissociation energies for C-H and C-Cl bonds, predicting the most likely sites for radical initiation.

Model the transition states for oxidative addition in cross-coupling reactions, explaining the influence of different ligands on reaction rates.

Calculate the relative energies of organometallic intermediates to understand catalyst stability and speciation.

Simulate photochemical excitation and subsequent reaction dynamics to clarify the mechanism of light-induced transformations.

These computational studies provide a molecular-level understanding that complements experimental observations and accelerates the development of new synthetic methodologies. nih.gov

Transition State Characterization and Energy Landscapes

The transition state of an E2 reaction involving this compound is a highly synchronized arrangement where the attacking base abstracts a proton from the β-carbon, the C-H bond breaks, a π-bond begins to form between the α- and β-carbons, and the leaving group (one of the chlorine atoms) departs from the α-carbon. chemistrysteps.com The geometry of this transition state is crucial, with a strong preference for an anti-periplanar arrangement of the abstracted proton and the leaving group to allow for optimal orbital overlap in the forming π-bond. msu.edu

For this compound, there are two types of β-hydrogens that can be abstracted, leading to two potential alkene products: 1,1-dichloro-2-methylpropene and 3-chloro-2-methyl-1-propene (via an allylic rearrangement after the initial elimination, or a concerted process). The transition state leading to the more substituted and thermodynamically stable alkene is generally lower in energy, in accordance with the Zaitsev rule. msu.edu However, the use of sterically hindered bases can favor the abstraction of the less sterically hindered proton, leading to the anti-Zaitsev product. msu.edu

Table 1: Hypothetical Transition State Parameters for the E2 Reaction of this compound

| Parameter | Reactant | Transition State (TS) | Product (1,1-dichloro-2-methylpropene) |

| Cα-Cl Bond Length (Å) | ~1.78 | ~2.10 | --- |

| Cβ-H Bond Length (Å) | ~1.10 | ~1.50 | --- |

| Cα-Cβ Bond Length (Å) | ~1.53 | ~1.42 | ~1.34 |

| ∠ H-Cβ-Cα-Cl Dihedral Angle (°) | Variable | ~180 (anti-periplanar) | --- |

| Activation Energy (ΔE‡) (kcal/mol) | --- | ~20-25 | --- |

| Reaction Energy (ΔErxn) (kcal/mol) | --- | --- | ~ -5 to -10 (exothermic) |

Note: The values in this table are illustrative and based on general principles of E2 reactions and computational studies of similar molecules. They are not experimental data for this compound.

The energy landscape of the E2 reaction of this compound is represented by a potential energy surface where the reactants (this compound and a base) proceed through the high-energy transition state to form the products (an alkene, the protonated base, and a chloride ion). The height of the energy barrier, the activation energy, determines the reaction rate. Factors that stabilize the transition state, such as better orbital overlap and the formation of a more stable alkene, will lower this barrier. chemistrysteps.com

In contrast, the SN2 transition state involves the backside attack of a nucleophile on the α-carbon, leading to an inversion of stereochemistry. msu.edu This transition state is characterized by a pentacoordinate carbon atom where both the nucleophile and the leaving group are partially bonded. However, for a secondary dihaloalkane like this compound, the SN2 pathway is sterically hindered. msu.edu The presence of the isopropyl group and two chlorine atoms on the α-carbon significantly raises the energy of the SN2 transition state, making the E2 pathway the more dominant and kinetically favored reaction, especially with strong, sterically hindered bases. msu.edu The energy landscape for the SN2 reaction would show a higher activation energy barrier compared to the E2 pathway, explaining the prevalence of elimination products.

Advanced Spectroscopic and Structural Elucidation of 1,1 Dichloroisobutane

Vibrational Spectroscopy for Molecular Structure Confirmation

Infrared (IR) Spectroscopic Analysis

The infrared spectrum of 1,1-Dichloroisobutane is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The presence of the isopropyl group and the geminal dichloro group gives rise to a unique spectral fingerprint.

Key vibrational modes for this compound include C-H stretching vibrations from the methyl and methine groups, which are typically observed in the 2870-2960 cm⁻¹ region. The C-H bending vibrations for the methyl groups are expected around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The presence of the two chlorine atoms on the same carbon atom (a geminal dihalide) significantly influences the spectrum. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. For similar chlorinated alkanes, these C-Cl stretches are often strong and can be diagnostic. For instance, in related chloroalkanes, characteristic C-Cl vibration absorptions are noted in the range of 580-780 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 | Strong | Asymmetric C-H stretch (CH₃) |

| ~2870 | Medium | Symmetric C-H stretch (CH₃) |

| ~2940 | Weak | C-H stretch (CH) |

| ~1465 | Medium | Asymmetric C-H bend (CH₃) |

| ~1370 | Medium | Symmetric C-H bend (CH₃) |

| ~750 | Strong | C-Cl stretch |

| ~650 | Strong | C-Cl stretch |

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This is particularly useful for analyzing the carbon skeleton and symmetrical vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

The protons of the two chemically equivalent methyl groups (C3-H) would appear as a doublet due to coupling with the single methine proton (C2-H). This signal is expected to be the most upfield. The methine proton (C2-H) would appear as a multiplet (specifically a nonet or a more complex pattern) due to coupling with the six methyl protons and the single proton on the dichloromethyl group (C1-H). The proton on the carbon bearing the two chlorine atoms (C1-H) would be the most deshielded due to the strong electron-withdrawing effect of the chlorine atoms and would appear as a doublet due to coupling with the methine proton.

For comparison, in the related compound 1-chloro-2-methylpropane (B167039), the protons on the carbon adjacent to the chlorine appear at a downfield chemical shift. docbrown.info A similar, but more pronounced, downfield shift is expected for the C1-H in this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| C1-H | ~5.8 - 6.2 | Doublet (d) | ~3-5 | 1H |

| C2-H | ~2.2 - 2.6 | Multiplet (m) | - | 1H |

| C3-H | ~1.1 - 1.3 | Doublet (d) | ~7 | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals, corresponding to the three distinct carbon environments.

The carbon atom bonded to the two chlorine atoms (C1) will be significantly deshielded and will appear at the most downfield position. The carbon of the methine group (C2) will be at an intermediate chemical shift, and the two equivalent methyl carbons (C3) will be the most shielded and appear at the most upfield position. The chemical shifts can be estimated by considering the effects of the chloro substituents on the carbon framework. In similar chlorinated alkanes, the carbon atom directly bonded to a chlorine atom experiences a significant downfield shift. docbrown.info

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~80 - 90 |

| C2 | ~40 - 50 |

| C3 | ~20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signal for the C1-H proton and the C2-H proton, confirming their adjacent relationship. Another cross-peak would be observed between the C2-H proton and the C3-H protons of the methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. The HMQC/HSQC spectrum of this compound would exhibit three cross-peaks:

One connecting the C1-H proton signal to the C1 carbon signal.

Another connecting the C2-H proton signal to the C2 carbon signal.

A third connecting the C3-H proton signals to the C3 carbon signal.

These 2D NMR techniques provide definitive evidence for the structural assignments made from the 1D NMR spectra, leaving no ambiguity in the elucidation of the molecular structure of this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. For this compound, also known by its IUPAC name 1,1-dichloro-2-methylpropane, mass spectrometry provides key insights into its molecular identity and stability. The molecular formula for this compound is C₄H₈Cl₂, with a molecular weight of approximately 127.01 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. This precision allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.

Table 1: Theoretical Isotopic Masses for the Molecular Ion of this compound (C₄H₈Cl₂)

| Isotopic Composition | Theoretical Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₄H₈³⁵Cl₂ | 126.0003 | 100 |

| C₄H₈³⁵Cl³⁷Cl | 127.9974 | 65.2 |

Note: This table is based on theoretical calculations and the natural isotopic abundance of chlorine.

Fragmentation Pattern Interpretation

The fragmentation of this compound would be expected to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the dichloromethyl group is a likely fragmentation pathway. This would result in the loss of an isopropyl radical to form the [CHCl₂]⁺ ion or the loss of a chlorine radical.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion can occur, leading to the formation of a [C₄H₇Cl]⁺˙ ion.

Loss of a Chlorine Radical: The C-Cl bond is relatively weak and can cleave to form a [C₄H₈Cl]⁺ ion. This fragment would also exhibit an isotopic pattern for the remaining chlorine atom.

Fragmentation of the Alkyl Chain: The isobutyl group can undergo fragmentation, leading to the formation of smaller alkyl fragment ions.

The presence of two chlorine atoms provides a distinct isotopic signature for any chlorine-containing fragments, with two peaks separated by two m/z units in an approximate 3:1 ratio for fragments with one chlorine atom.

For comparison, the mass spectrum of the isomeric compound 1,2-dichloro-2-methylpropane (B1581248) (CAS 594-37-6) shows characteristic fragments that help to illustrate these principles. chemicalbook.com

Table 2: Major Fragment Ions Observed in the Mass Spectrum of 1,2-dichloro-2-methylpropane

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 91 | [C₄H₇Cl]⁺ | Loss of HCl |

| 77 | [C₃H₆Cl]⁺ | Cleavage of C-C bond with loss of CH₃ and Cl |

| 55 | [C₄H₇]⁺ | Loss of two Cl atoms |

Note: This data is for the isomer 1,2-dichloro-2-methylpropane and is presented for illustrative purposes. The fragmentation pattern of this compound may differ. chemicalbook.com

X-ray Diffraction and Crystal Structure Determination (if applicable)

As of the current body of scientific literature, there is no publicly available information regarding the single-crystal X-ray diffraction analysis or the determined crystal structure of this compound. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been deposited in common crystallographic databases. Therefore, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, is not available.

Applications of 1,1 Dichloroisobutane in Specialized Chemical Synthesis

Utility in Pharmaceutical Precursor Development

Despite the lack of direct examples, the chemical nature of 1,1-Dichloroisobutane makes it a plausible candidate for a building block in the synthesis of more complex pharmaceutical intermediates. Its two chlorine atoms on the same carbon offer a site for various chemical transformations, allowing for the introduction of the isobutyl group into a larger molecular scaffold. The development of new chemical entities often involves the screening of libraries of compounds, which are synthesized from a diverse range of starting materials, including halogenated alkanes.

Role as a Reagent in Organic Synthesis

This compound's utility extends beyond being a simple intermediate; it can also act as a key reagent in the construction of a variety of organic molecules.

One of the primary applications of geminal dihalides like this compound is in the synthesis of functionalized hydrocarbons. Through dehydrohalogenation reactions, where the compound is treated with a strong base, it is possible to form alkynes. For example, the treatment of a geminal dihalide with a strong base like sodium amide can lead to the formation of a triple bond. This transformation is a fundamental method for introducing unsaturation into a carbon chain, thereby creating a versatile functional group for further chemical modifications.

Additionally, this compound can be a precursor for the synthesis of other functionalized hydrocarbons through nucleophilic substitution reactions. The chlorine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups, such as amines, thiols, or ethers, onto the isobutyl skeleton.

The reactivity of this compound makes it a useful reagent for building more complex molecular structures. One notable application is in the formation of Grignard reagents. By reacting an alkyl halide with magnesium metal, a highly nucleophilic organomagnesium compound is formed. mnstate.edu While the formation of a di-Grignard reagent from a geminal dihalide can be complex, the stepwise reaction is conceivable, allowing for the sequential addition of the isobutyl group to electrophilic centers, such as carbonyl compounds. This provides a powerful tool for the construction of new carbon-carbon bonds, a cornerstone of organic synthesis.

Furthermore, as an alkyl halide, this compound can participate in Friedel-Crafts alkylation reactions. mt.com In the presence of a Lewis acid catalyst, it can alkylate aromatic rings, attaching the isobutyl group to the aromatic nucleus. This is a standard method for the synthesis of substituted aromatic compounds, which are common motifs in many biologically active molecules.

Solvent Considerations in Non-Aqueous Chemical Processes

The physical properties of this compound, particularly its solubility characteristics, make it a relevant consideration as a solvent or co-solvent in certain non-aqueous chemical processes.

Due to its nonpolar to weakly polar nature, this compound is expected to be largely insoluble in water, a characteristic shared with its isomer, 1,1-dichlorobutane. This property is advantageous in non-aqueous chemical processes where the presence of water would be detrimental to the reaction, for example, in reactions involving water-sensitive reagents like Grignard reagents.

Conversely, it is anticipated to be soluble in a range of common organic solvents. This miscibility with other organic compounds is crucial for its role as a solvent, as it must be able to dissolve the reactants to facilitate a chemical reaction in the liquid phase. The choice of solvent can significantly impact the efficiency of a chemical process, influencing reaction rates, yields, and the ease of product purification. While specific data on the impact of this compound as a solvent on process efficiency is not widely published, its properties as a chlorinated hydrocarbon suggest its potential utility in specialized applications where a non-protic, medium-polarity solvent is required.

Recovery and Recycling Methodologies

The industrial application of this compound, like many chlorinated hydrocarbons, necessitates efficient methods for its recovery from process streams and recycling to minimize environmental impact and reduce operational costs. rsc.orgtheclimatedrive.org Methodologies for recovery are typically focused on separating the compound from waste streams, which can be aqueous solutions, gas streams, or mixtures with other organic materials. rsc.org The choice of a specific technology depends on factors such as the concentration of this compound, the nature of the contaminants, and the desired purity of the recovered solvent. p2infohouse.org Established separation techniques for chlorinated hydrocarbons are broadly applicable to this compound. rsc.orghelcom.fi

Several key technologies are employed for the recovery and recycling of chlorinated solvents:

Adsorption: Particularly using activated carbon, this is a widely used non-destructive method that allows for solvent recovery. rsc.org

Distillation: This technique separates compounds based on differences in boiling points and is effective for purifying halogenated alkanes. chemguide.co.ukyoutube.com

Membrane Separation: Technologies like pervaporation and vacuum membrane distillation are used to separate and recover organochloride solvents from industrial effluents. epa.gov

Chromatography: Adsorption chromatography is often used for cleanup and separation from other organic compounds, such as lipids. oup.comtandfonline.com

Adsorption-Based Recovery

Adsorption is a prominent technique for capturing volatile organic compounds (VOCs), including chlorinated hydrocarbons like this compound, from air streams or aqueous solutions. rsc.orgp2infohouse.org Granular activated carbon (GAC) is the most common and versatile adsorbent due to its large surface area and broad pore size distribution, making it suitable for a wide range of solvents. durr.com

The process involves passing the solvent-laden stream through a bed of activated carbon, where the this compound molecules are adsorbed onto the carbon surface. axaxl.com Once the carbon bed is saturated, it is taken offline and regenerated to recover the adsorbed solvent. durr.com Regeneration is typically accomplished by passing low-pressure steam or a hot inert gas through the bed. p2infohouse.orgdurr.com This process heats the carbon, causing the adsorbed this compound to be released. durr.com The resulting steam-solvent vapor mixture is then cooled and condensed. p2infohouse.orgaxaxl.com If the solvent is immiscible with water, it can be separated through decantation. p2infohouse.orgdurr.com

Table 1: Comparison of Adsorbent Regeneration Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Steam Stripping | Low-pressure steam heats the adsorbent bed, vaporizing the captured solvent. p2infohouse.orgdurr.com | Effective for a wide range of solvents; well-established technology. | Requires subsequent separation of solvent from water (e.g., decantation or distillation); can be energy-intensive. durr.com |

| Hot Inert Gas | A heated inert gas (e.g., nitrogen) is passed through the bed to desorb the solvent. p2infohouse.org | Avoids introducing water into the system, simplifying recovery of water-soluble solvents. | Requires gas heating and subsequent condensation of solvent from the gas stream. |

| Vacuum Regeneration | Reducing the pressure in the adsorbent vessel lowers the solvent's boiling point, causing it to desorb. p2infohouse.org | Can be operated at lower temperatures, reducing risk of thermal degradation. | Requires vacuum equipment; may be less effective for high-boiling point solvents. |

Distillation and Fractionation

Distillation is a fundamental separation technique in the chemical industry, relying on the differences in volatility (boiling points) between components in a liquid mixture. the-innovation.org For recycling this compound, fractional distillation is particularly useful for separating it from other organic impurities or reaction byproducts that have distinctly different boiling points. chemguide.co.ukyoutube.com

In a typical process, the contaminated this compound mixture is heated in a distillation flask. The component with the lower boiling point vaporizes first. This vapor travels up a fractionating column, where it cools, condenses, and re-vaporizes multiple times, effectively enriching the vapor with the more volatile component. By carefully controlling the temperature, the purified this compound can be collected as it condenses. chemguide.co.uk This method is an established industrial practice for purifying various halogenoalkanes. chemguide.co.uk

Membrane Separation Technologies

Membrane-based separation has emerged as an energy-efficient alternative to traditional methods for recovering chlorinated hydrocarbons from aqueous waste streams. epa.govthe-innovation.org These technologies use semi-permeable membranes that allow certain molecules to pass through while blocking others, based on differences in size, shape, or chemical affinity. the-innovation.orgthe-innovation.org

Two relevant membrane processes are Pervaporation (PV) and Vacuum Membrane Distillation (VMD). epa.gov

Pervaporation (PV): In this process, a liquid mixture containing this compound is placed in contact with one side of a membrane. The membrane preferentially allows the organic solvent to permeate through it. A vacuum or sweep gas on the other side of themembrane maintains a low partial pressure, causing the permeated solvent to vaporize. This vapor is then condensed and collected.

Vacuum Membrane Distillation (VMD): This technique also involves a membrane separating the feed stream from a vacuum. The pressure difference causes the volatile components, such as this compound, to evaporate through the membrane pores, after which they are condensed and recovered. epa.gov

The condensed permeate from both processes is often rich enough in the organic solvent to form a separate phase from any co-permeated water, allowing for simple decantation. epa.gov

Table 2: Overview of Recovery Technologies for Chlorinated Hydrocarbons

| Technology | Primary Application | Separation Principle | Key Research Findings |

|---|---|---|---|

| Adsorption (Activated Carbon) | Removal from gas streams and dilute aqueous solutions. p2infohouse.orgdurr.com | Physical binding of molecules to the surface of a porous solid. axaxl.com | Highly effective for a broad range of chlorinated solvents; recovery is possible via steam or hot gas regeneration. p2infohouse.orgdurr.com |

| Fractional Distillation | Purification of liquid mixtures with different boiling points. chemguide.co.ukyoutube.com | Difference in volatility between chemical compounds. the-innovation.org | An industrially important method for separating mixtures of halogenated alkanes produced during synthesis. youtube.com |

| Membrane Separation (PV/VMD) | Recovery from aqueous industrial effluents. epa.gov | Selective permeation through a non-porous or porous membrane. epa.gov | Offers an energy-efficient alternative to distillation, with high selectivity for separating organochloride solvents from water. epa.gov |

| Adsorption Chromatography | Cleanup of extracts to remove impurities like lipids or oils. helcom.fioup.com | Differential adsorption of components onto a solid stationary phase (e.g., silica (B1680970) gel, alumina). oup.comnih.gov | Effective for separating chlorinated hydrocarbons from polar interferences using non-polar solvents. oup.com Florisil and alumina (B75360) are common adsorbents. oup.comepa.gov |

Chromatographic Separation

For laboratory-scale recovery or high-purity applications, adsorption chromatography can be employed. This technique is especially useful for removing specific impurities from a this compound mixture. oup.comnih.gov The process involves passing the mixture through a column packed with a solid adsorbent like silica gel or alumina. oup.comnih.gov

Due to differences in polarity and affinity for the adsorbent, the components of the mixture travel through the column at different rates. By using an appropriate solvent (eluent), the separated components can be collected in different fractions. nih.gov For instance, normal-phase chromatography with a non-polar solvent like hexane (B92381) is highly effective for eluting chlorinated hydrocarbons while retaining more polar impurities. helcom.fi This method is a standard "clean-up" procedure in the analysis of chlorinated hydrocarbons. helcom.fi

Environmental Behavior and Ecological Fate of 1,1 Dichloroisobutane

Environmental Distribution and Transport Mechanisms

The movement and partitioning of 1,1-Dichloroisobutane in the environment are primarily influenced by its volatility, water solubility, and affinity for soil organic matter. These factors dictate its presence and transport in the atmosphere, water, and soil.

With an estimated vapor pressure of 46.9 mm Hg at 25°C and a Henry's Law constant of 2.86 x 10⁻³ atm-m³/mole, this compound is considered a volatile compound. This high volatility suggests that when released into water or onto soil surfaces, a significant portion will readily partition into the atmosphere. Once in the atmosphere, it can be transported over considerable distances, influenced by wind patterns and other meteorological conditions. The volatilization half-life from a model river is estimated to be approximately 2.5 hours, and from a model lake, it is estimated to be around 128 hours, highlighting its tendency to escape the aqueous phase.

The mobility of this compound in aquatic and terrestrial environments is largely determined by its water solubility and its tendency to adsorb to soil and sediment. Its estimated water solubility is 185.7 mg/L, indicating a moderate potential to be present in the dissolved phase in water bodies.

The soil adsorption coefficient (Koc), which indicates the partitioning of a chemical between soil organic carbon and water, is estimated to be 106.9. This relatively low Koc value suggests that this compound will have high to moderate mobility in soil. Consequently, it has the potential to leach from the soil surface into groundwater. Its low adsorption to soil and sediment means that it is less likely to be retained in these compartments and more likely to be transported with moving water.

Interactive Data Table: Estimated Environmental Transport Properties of this compound

| Property | Estimated Value | Implication for Environmental Transport |

| Vapor Pressure | 46.9 mm Hg at 25°C | High volatility, readily partitions to the atmosphere. |

| Henry's Law Constant | 2.86E-03 atm-m³/mole | High potential for volatilization from water. |

| Water Solubility | 185.7 mg/L | Moderate solubility, can be present in the dissolved phase in water. |

| Soil Adsorption Coefficient (Koc) | 106.9 | High to moderate mobility in soil, potential to leach into groundwater. |

| Volatilization Half-life (River) | 2.5 hours | Rapidly volatilizes from moving surface water. |

| Volatilization Half-life (Lake) | 128 hours | Volatilizes from still surface water over a longer period. |

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic degradation mechanisms for this compound include hydrolysis and photolysis. Hydrolysis, the reaction with water, is a potential degradation pathway for this compound. The estimated hydrolysis half-life for this compound at pH 7 is 77.5 days, indicating that this process can contribute to its degradation in aqueous environments, albeit at a moderate rate. At a pH of 8, the hydrolysis half-life is estimated to decrease to 7.75 days.

Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not expected to be a significant degradation pathway for this compound as it does not absorb light in the environmentally relevant UV spectrum. However, indirect photolysis, involving reactions with photochemically generated species such as hydroxyl radicals in the atmosphere, can be a more significant process.

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in determining the ultimate fate of this compound in the environment. The structure of this compound, with two chlorine atoms on the terminal carbon, can influence its susceptibility to microbial attack.

Based on estimation models, this compound is not expected to biodegrade rapidly. The probability of rapid aerobic biodegradation is low, with predictions suggesting that it may take weeks to months for significant degradation to occur. This suggests that while biodegradation is possible, it is likely to be a slow process, potentially leading to the persistence of the compound in some environments.

Interactive Data Table: Estimated Degradation Potential of this compound

| Degradation Process | Estimated Parameter | Interpretation |

| Hydrolysis Half-life (pH 7) | 77.5 days | Moderate degradation in neutral aqueous environments. |

| Hydrolysis Half-life (pH 8) | 7.75 days | Faster degradation in alkaline aqueous environments. |

| Aerobic Biodegradation | Not readily biodegradable | Expected to persist in the environment for some time. |

Bioaccumulation and Biomagnification Potential in Ecosystems

The potential for a chemical to accumulate in living organisms (bioaccumulation) and to increase in concentration at higher trophic levels in a food web (biomagnification) is a critical aspect of its ecological risk.

The octanol-water partition coefficient (Log Kow) is a key indicator of a chemical's potential to bioaccumulate. For this compound, the estimated Log Kow is 2.73. This value suggests a moderate potential for bioaccumulation in aquatic organisms.

The bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, provides a more direct measure of bioaccumulation potential. The estimated BCF for this compound is 42.6. Generally, a BCF value of less than 1,000 indicates a low potential for bioaccumulation. Therefore, based on this estimated BCF, this compound is not expected to significantly bioaccumulate in aquatic organisms.

Given its moderate Log Kow and low estimated BCF, the potential for this compound to biomagnify through the food chain is also considered to be low.

Interactive Data Table: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Bioaccumulation Potential |

| Log Kow | 2.73 | Moderate |

| Bioconcentration Factor (BCF) | 42.6 | Low |

Assessment of Partitioning Coefficients

Partitioning coefficients are crucial indicators of how a chemical will distribute itself between different environmental compartments, such as water, soil, and air. For this compound, a predicted octanol-water partition coefficient (Log K_ow_) of 2.9 suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. pharmacyjournal.inecolink.com

| Compound | Log K_ow_ (Octanol-Water Partition Coefficient) | Henry's Law Constant (atm·m³/mol) | K_oc_ (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) (L/kg) |

|---|---|---|---|

| This compound | 2.9 (Predicted) | Data not available | Data not available |

| 1,1-Dichloroethane | 1.79 | 5.93 x 10⁻³ | 30-60 |

| 1,1-Dichlorobutane | 2.8 (Predicted) | Data not available | Data not available |

| Short-Chain Chlorinated Paraffins (SCCPs) | 4.4 - 8.7 | 0.02 - 1.1 | 1,900 - 1,400,000 |

Trophic Transfer Studies

While specific trophic transfer studies on this compound are limited, research on the broader class of short-chain chlorinated paraffins (SCCPs) provides strong evidence for their potential to bioaccumulate and biomagnify in aquatic and terrestrial food webs. Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. occusafeinc.com Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. epa.govtandfonline.com

Studies on SCCPs in various marine and freshwater ecosystems have demonstrated their presence in a wide range of organisms, from plankton to fish, marine mammals, and birds. Trophic magnification factors (TMFs) greater than one have been reported for SCCPs, indicating that these compounds are indeed biomagnifying. researchgate.netnih.govalliancechemical.com The degree of bioaccumulation and biomagnification is often correlated with the compound's lipophilicity (indicated by its Log K_ow_), as well as its resistance to metabolic degradation.

Given the moderate Log K_ow_ of this compound, it is plausible that this compound also has the potential to bioaccumulate in organisms. Organisms can take up the compound from contaminated water, sediment, and through their diet. Once absorbed, its persistence and distribution within the organism will determine its potential for transfer to higher trophic levels. Predators consuming contaminated prey are likely to accumulate higher concentrations of this compound, leading to potential biomagnification within the food web. Further research is needed to quantify the bioaccumulation factors (BAFs) and TMFs specifically for this compound to accurately assess its risk to ecosystem health.

Strategies for Environmental Mitigation and Sustainable Alternatives Research

Addressing the environmental contamination caused by this compound and similar compounds requires a dual approach: developing effective remediation technologies to clean up existing contamination and actively researching and promoting the use of environmentally benign substitutes to prevent future pollution.

Remediation Technologies

Several remediation technologies have shown promise for the treatment of soil and groundwater contaminated with chlorinated hydrocarbons, including this compound. These can be broadly categorized into in-situ (in place) and ex-situ (removed for treatment) methods.

In-Situ Chemical Oxidation (ISCO): This technology involves injecting strong chemical oxidants into the subsurface to destroy contaminants. researchgate.net Common oxidants effective against chlorinated solvents include permanganate (B83412) (potassium or sodium), Fenton's reagent (hydrogen peroxide and an iron catalyst), and persulfate. nih.govalliancechemical.comhidenisochema.com These oxidants break down the chlorinated hydrocarbon molecules into less toxic compounds like carbon dioxide, water, and chloride ions.

In-Situ Chemical Reduction (ISCR): ISCR involves the introduction of a reducing agent to the subsurface to degrade chlorinated contaminants. Zero-valent iron (ZVI) is a widely used and effective reductant. acs.orgajgreenchem.com ZVI can donate electrons that facilitate the reductive dechlorination of compounds like this compound, transforming them into less chlorinated and often less toxic substances. Nanoscale ZVI has also been explored to enhance the efficiency of this process. ecolink.comdioxin20xx.org

Bioremediation: This approach utilizes microorganisms to break down contaminants. For chlorinated alkanes, both anaerobic and aerobic biodegradation pathways can be relevant.

Enhanced In-Situ Bioremediation (EISB): This involves stimulating the growth and activity of naturally occurring or introduced microorganisms that can degrade the contaminant. nih.govnih.govuni.lu For chlorinated compounds, this often involves creating anaerobic conditions and providing an electron donor (like lactate (B86563) or vegetable oil) to promote reductive dechlorination. sigmaaldrich.comacs.org

Monitored Natural Attenuation (MNA): In some cases, natural processes of degradation, dispersion, and dilution may be sufficient to reduce contaminant concentrations to acceptable levels over time. MNA requires comprehensive site characterization and long-term monitoring to ensure its effectiveness.

Thermal Remediation: Technologies such as thermal desorption can be used to treat excavated soil (ex-situ) or, in some cases, in-situ. Heat is applied to the contaminated medium to volatilize the chlorinated hydrocarbons, which are then captured and treated. The addition of nanoscale zero-valent iron has been shown to enhance the thermal desorption of chlorinated hydrocarbons. ecolink.com

Development of Environmentally Benign Substitutes

A key strategy for long-term environmental protection is the replacement of hazardous chemicals like this compound with safer and more sustainable alternatives. Research in green chemistry is actively exploring a range of options. alliancechemical.com

Ionic Liquids: These are salts that are liquid at or near room temperature and have negligible vapor pressure, which significantly reduces air pollution. pharmacyjournal.inresearchgate.netnih.govhidenisochema.comacs.org Their solvent properties can be tailored by modifying their cation and anion components, making them versatile replacements for volatile organic compounds in various industrial applications. nih.gov

Supercritical Fluids: Supercritical fluids, such as carbon dioxide, exist at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. Supercritical fluid extraction (SFE) is a promising green technology that can replace traditional solvent-based extraction methods, minimizing the use of hazardous substances. ajgreenchem.comdioxin20xx.orgnih.govresearchgate.netnih.gov

Bio-based Solvents: Solvents derived from renewable resources, such as d-limonene (from citrus peels) and ethyl lactate (from corn), are biodegradable and have lower toxicity profiles compared to chlorinated solvents. pharmacyjournal.inalliancechemical.com D-limonene is an effective degreaser, while isopropyl alcohol is a versatile and readily biodegradable cleaner. alliancechemical.com

Aqueous and Semi-Aqueous Cleaners: Water-based cleaning systems, often with the addition of surfactants and builders, can be effective alternatives for many degreasing and cleaning applications where chlorinated solvents have traditionally been used. occusafeinc.com

The transition to these greener alternatives is driven by increasing environmental regulations and a growing awareness of the long-term impacts of persistent organic pollutants. ecolink.com While no single substitute can replace the functionality of chlorinated solvents in all applications, a combination of these innovative technologies and alternative chemicals offers a pathway towards more sustainable industrial practices.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations Involving 1,1-Dichloroisobutane

The presence of two chlorine atoms on a single carbon atom in this compound offers a unique reaction center for catalytic transformations. The high bond dissociation energy of C-Cl bonds has traditionally made their activation challenging. However, recent advances in catalysis, particularly photoredox and transition metal catalysis, have opened new possibilities.

Future research should focus on adapting these modern catalytic systems to this compound. A particularly promising area is the use of photoinduced gold catalysis, which has been shown to facilitate the divergent radical transformation of a wide range of gem-dichloroalkanes. nju.edu.cncoppensbetonvloeren.nl This methodology could allow this compound to function as a precursor to several reactive intermediates, including chloroalkyl radicals, alkyl radical cations, or carbene equivalents. nju.edu.cnresearchgate.netresearchgate.net Such versatility would enable its use in complex bond-forming reactions, such as C(sp³)–C(sp³) coupling, carbon-chain propagation, and formal [4+1] or [2+1] cyclizations with alkenes. nju.edu.cncoppensbetonvloeren.nl

Additionally, the development of first-row transition metal catalysts (e.g., nickel, cobalt, chromium) for reactions involving gem-dihaloalkanes presents another fertile ground for research. researchgate.netthieme-connect.de These earth-abundant metals could catalyze novel cyclopropanation reactions where this compound serves as the carbene source. researchgate.netchemrxiv.org Further exploration into catalytic dehalogenation and hydrodehalogenation could also yield selective methods for converting this compound into mono-chlorinated or fully dehalogenated products, broadening its synthetic utility. organic-chemistry.orgepa.govnih.gov

| Potential Catalytic Transformation | Catalyst Type | Potential Intermediate from this compound | Potential Product Class |

| Dechloroalkylation | Dinuclear Gold (Photoinduced) | Chloroalkyl radical, Alkyl radical cation | Substituted alkyl chlorides, Quaternary carbons |

| Cyclopropanation | Nickel, Chromium, Cobalt | Carbene equivalent | Substituted cyclopropanes |

| C(sp³)–C(sp³) Coupling | Dinuclear Gold (Photoinduced) | Alkyl radical cation | Complex alkanes |

| Reductive Dehalogenation | Palladium, Nickel | Alkyl radical | Isobutane (B21531), 2-methyl-1-chloropropane |

Integration into Advanced Materials Synthesis and Polymer Chemistry

Dihaloalkanes have long been utilized as bifunctional monomers in polycondensation reactions. gdckulgam.edu.inmelscience.com The two chlorine atoms of this compound provide reactive sites for forming linkages with comonomers such as bisphenols, diamines, or inorganic nucleophiles like sodium sulfide. researchgate.netrsc.org Future research could investigate the polycondensation of this compound to create novel polymers, such as polysulfides or polyethers. researchgate.net The bulky isobutyl group would be integral to the polymer backbone, potentially imparting unique physical properties like increased solubility, altered thermal stability, or specific morphological characteristics compared to polymers derived from linear dihaloalkanes.

The process of polycondensation can be carried out under various conditions, including in a melt, in solution, or via interfacial methods, each influencing the final properties of the polymer. farabi.university A systematic study of these methods for this compound would be essential to control molecular weight, yield, and molecular weight distribution, which are often affected by side reactions like intramolecular cyclization. farabi.university

Another avenue for materials science involves leveraging the reactivity of the C-Cl bonds for surface modification or integration into complex architectures like Metal-Organic Frameworks (MOFs). For instance, while research has shown that alkene linkers in MOFs can react with chlorine gas for reactive capture, an alternative approach could involve designing MOFs with linkers that can be post-synthetically modified using this compound as a reagent. nih.gov

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, obviating the need for extensive trial-and-error experimentation. researchgate.net For this compound, theoretical studies can illuminate potential reaction pathways that have not yet been explored experimentally.

Density Functional Theory (DFT) and other high-level ab initio methods can be used to map the potential energy surfaces of proposed reactions. researchgate.netacs.org This approach can identify transition state structures and calculate activation energies for various processes, including catalytic cycles. researchgate.net For example, computational studies were crucial in elucidating the inner-sphere single-electron transfer (SET) mechanism in the gold-catalyzed dechloroalkylation of gem-dichloroalkanes. acs.org Similar studies on this compound could predict its behavior in such catalytic systems and guide the design of optimal catalysts and reaction conditions.

Furthermore, theoretical calculations can predict the relative reactivity of different hydrogen atoms within the molecule (primary vs. tertiary) towards radical abstraction, a key step in many halogenation and functionalization reactions. msu.eduupenn.edu This understanding is critical for controlling selectivity in reactions where multiple products are possible. By analyzing factors like bond dissociation energies, triplet repulsion, and polar interactions, computational models can provide a nuanced picture of the molecule's inherent reactivity. researchgate.net

Advancements in Analytical Techniques for Trace Detection and Speciation

The detection and quantification of volatile chlorinated hydrocarbons (VCHCs) at trace levels is critical for environmental monitoring and industrial process control. Future research should focus on developing and refining analytical methods with enhanced sensitivity and specificity for this compound and its isomers.

Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone technique for this purpose. nih.govtandfonline.com Advancements will likely come from innovations in sample preparation and introduction. Techniques like cryofocusing trap injection (CTI) and thermal desorption cold trap injection (TCT) can preconcentrate analytes from air samples, significantly lowering the limits of detection (LODs), potentially by an order of magnitude or more. researchgate.netnih.gov Optimizing these methods for this compound would enable its detection at ppt (B1677978) (parts-per-trillion) levels.

For more complex matrices, such as petroleum products or industrial waste streams, more sophisticated techniques are required. Gas chromatography coupled with tandem inductively coupled plasma mass spectrometry (GC-ICP-MS/MS) is a powerful tool for elemental speciation. rsc.org This technique could be adapted to not only quantify the total chlorine content but also to specifically identify and measure this compound even in the presence of numerous other hydrocarbon and organochloride compounds. rsc.org

| Analytical Technique | Primary Application | Key Advantage for this compound |

| CTI-GC/MS | Trace detection in air | Ultra-low limits of detection (LODs) |

| TCT-GC/MS | Analysis of volatile organic compounds (VOCs) | High reproducibility for urban air monitoring |

| GC-ICP-MS/MS | Chlorine speciation in complex matrices | Compound-independent calibration and high selectivity |

| Headspace GC-FID | Isomer separation and quantification | Selective removal and analysis of isomers from mixtures |

Synergistic Research with Computational Chemistry and Artificial Intelligence in Reaction Design

The intersection of computational chemistry, artificial intelligence (AI), and machine learning (ML) is set to revolutionize chemical synthesis. nih.goviscientific.org This synergy offers a powerful paradigm for accelerating the discovery of new reactions and optimizing synthetic routes involving this compound.

Computational chemistry can generate large datasets of theoretical reaction outcomes and molecular properties. This data can then be used to train ML models to predict reactivity. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models based on ML algorithms like XGBoost and Support Vector Machines (SVM) have been developed to predict the second-order rate constants (k) for reactions of reactive halogen species with organic compounds. nih.gov Similar models could be trained specifically for reactions of gem-dichloroalkanes, enabling rapid screening of potential substrates and catalysts.

Q & A

Q. What are the optimal laboratory synthesis methods for preparing high-purity 1,1-dichloroisobutane, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : this compound (CAS 594-37-6) is typically synthesized via radical chlorination of isobutane or hydrochlorination of isobutylene derivatives. To minimize byproducts (e.g., 1,2-dichloro isomers), reaction conditions must be tightly controlled:

- Temperature : Maintain below 50°C to favor selective monochlorination before secondary reactions occur.

- Catalysts : Use Lewis acids like FeCl₃ to enhance regioselectivity for the 1,1-isomer.

- Solvent : Non-polar solvents (e.g., hexane) reduce ionic byproduct formation.

Post-synthesis, fractional distillation (boiling point: ~107°C ) is critical for isolating the pure product. Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity verification.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet for the two equivalent methyl groups (δ ~1.3–1.5 ppm) and a multiplet for the central CHCl₂ group (δ ~4.5–5.0 ppm).

- ¹³C NMR : The quaternary carbon bonded to chlorine appears at δ ~70–75 ppm, while methyl carbons resonate at δ ~20–25 ppm .

- IR : Strong C-Cl stretching vibrations at ~550–650 cm⁻¹ and C-H stretches in the 2800–3000 cm⁻¹ range.

Mass spectrometry (MS) with electron ionization (EI) typically shows a molecular ion peak at m/z 127 (C₄H₈Cl₂⁺).

Q. How should this compound be safely handled and stored in laboratory settings to mitigate flammability and toxicity risks?

- Methodological Answer :

- Handling : Use in a fume hood with explosion-proof equipment. Ground all containers to prevent static discharge (flammable vapor flash point: 15°C ). Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C. Avoid proximity to oxidizers (e.g., peroxides) and strong bases.

- Emergency Measures : For spills, use non-sparking tools and adsorbents (e.g., vermiculite). Ventilate the area immediately .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the reaction pathways and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for C-Cl bonds (~280–300 kJ/mol) and predict thermal decomposition pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on hydrolysis rates; polar solvents (e.g., water) accelerate cleavage via SN1 mechanisms.

- Transition State Analysis : Identify intermediates in radical chlorination to optimize isomer selectivity .

Q. How can kinetic studies be designed to elucidate the hydrolysis mechanisms of this compound, and what factors influence reaction rates?

- Methodological Answer :

- Experimental Design :

- Use pseudo-first-order conditions with excess water in ethanol/water mixtures. Monitor Cl⁻ release via ion chromatography.

- Vary pH (acidic vs. alkaline) to distinguish SN1 (pH < 4) vs. SN2 (pH > 10) pathways.

- Key Factors :

- Steric Effects : The bulky isobutyl group favors SN1 mechanisms.

- Temperature : Activation energy (Eₐ) can be derived from Arrhenius plots (typical range: 60–80 kJ/mol).

Contradictions in reported rates may arise from solvent polarity or trace metal catalysts .

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation, vapor pressure) for this compound across different studies?

- Methodological Answer :

- Data Reconciliation :

- Compare measurement techniques (e.g., calorimetry vs. gas-phase spectroscopy) for enthalpy values.

- Validate vapor pressure using the Antoine equation with experimental boiling points (107°C ).

- Error Analysis : Identify systematic biases (e.g., impurities in older studies) via modern GC-MS validation.

- Collaborative Reproducibility : Cross-reference datasets from academic, industry, and regulatory sources (e.g., EPA, OECD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |